Application Summary: “4-(Methylsulfanyl)benzyl methyl sulfide” is used in the synthesis of various aryl benzyl sulfides, diaryl sulfides, and dibenzyl sulfides . These compounds are useful starting materials for the synthesis of many organic compounds .
Methods of Application: The compound was synthesized using four different methods and characterized by 1H NMR, FT-IR, and Gas chromatography . The reaction conditions of different synthesis methods were studied from the aspects of time, solvent, base, and dispersant .
Results or Outcomes: Twenty-four aryl benzyl sulfides, diaryl sulfides, and dibenzyl sulfides were synthesized . The molecular structures of six different sulfide compounds have been determined by single-crystal X-ray crystallography .
4-(Methylsulfanyl)benzyl methyl sulfide, also known as benzyl methyl sulfide, is an organic compound characterized by its aromatic structure. The chemical formula for this compound is C₈H₁₀S, and it has a molecular weight of approximately 138.23 g/mol. This compound features a benzene ring substituted with a methylthio group and a methyl sulfide group, resulting in unique properties and applications in various fields. It is typically encountered as a colorless liquid with a distinctive odor reminiscent of burnt or meaty substances, making it relevant in flavoring and fragrance industries .
These reactions are crucial for modifying the compound to enhance its properties or to synthesize related compounds.
The synthesis of 4-(Methylsulfanyl)benzyl methyl sulfide can be achieved through various methods:
These methods allow for the controlled synthesis of 4-(Methylsulfanyl)benzyl methyl sulfide with desired purity and yield.
4-(Methylsulfanyl)benzyl methyl sulfide finds applications primarily in:
Several compounds share structural similarities with 4-(Methylsulfanyl)benzyl methyl sulfide. Here is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Benzyl Methyl Sulfide | C₈H₁₀S | Colorless liquid; used in flavoring |
| 4-(Methylthio)benzyl bromide | C₈H₉BrS | Contains bromine; used in organic synthesis |
| Methylthioethanol | C₅H₁₂OS | Alcohol functional group; different odor profile |
| 4-Methylthioaniline | C₇H₉NS | Amino group present; used in dye synthesis |
4-(Methylsulfanyl)benzyl methyl sulfide stands out due to its specific combination of sulfur functionalities and aromatic characteristics, making it particularly useful in flavoring applications compared to others that may serve different roles or have distinct properties.
Nucleophilic substitution remains a cornerstone for constructing thioether bonds, particularly in aromatic systems. The reaction typically involves a benzyl halide intermediate, such as 4-(methylthio)benzyl chloride, reacting with a sulfur-based nucleophile like methanethiolate (CH₃S⁻). In a representative protocol, 4-(methylthio)benzyl chloride undergoes an Sₙ2 displacement with sodium methanethiolate in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C. This method leverages the strong nucleophilicity of the thiolate ion, which attacks the electrophilic benzyl carbon, displacing the chloride leaving group.
The choice of solvent significantly influences reaction kinetics. For instance, toluene, a non-polar solvent, necessitates phase-transfer catalysts like tetrabutylammonium bromide to solubilize the ionic nucleophile in the organic phase. This approach mirrors the cyanidation step described in patent US20030088107A1, where sodium cyanide reacts with 4-(methylthio)benzyl chloride in toluene under phase-transfer conditions. Substituting cyanide with methanethiolate extends this methodology to thioether synthesis.
A comparative analysis of nucleophiles reveals that in situ generation of thiolates—via deprotonation of thiols with bases like sodium hydride—enhances reactivity. For example, thiourea serves as a masked thiolate precursor in one-pot syntheses, eliminating the need to handle malodorous free thiols. This strategy, validated in the synthesis of unsymmetrical benzyl thioethers, could be adapted for 4-(methylsulfanyl)benzyl methyl sulfide by sequentially reacting 4-(methylthio)benzyl chloride with thiourea and methyl iodide under basic conditions.
Transition-metal catalysis offers a versatile route for constructing C–S bonds, particularly in complex or sterically hindered systems. Copper(I) iodide and palladium(II) acetate are prominent catalysts for cross-coupling reactions between aryl halides and thiols. For 4-(methylsulfanyl)benzyl methyl sulfide, a hypothetical pathway involves coupling 4-bromobenzyl methyl sulfide with methanethiol in the presence of a copper catalyst. This method, inspired by Ullmann-type couplings, typically employs ligands like 1,10-phenanthroline to stabilize the metal center and enhance catalytic turnover.
Electrochemical and photochemical methods represent emerging sustainable alternatives. Electrochemical thiolation, for instance, utilizes anodic oxidation to generate thiyl radicals, which subsequently react with benzyl halides. While these methods reduce reliance on metal catalysts, their application to 4-(methylsulfanyl)benzyl methyl sulfide remains exploratory.
Phase-transfer catalysis (PTC), though not strictly transition-metal-based, exemplifies catalytic efficiency in biphasic systems. As demonstrated in the cyanidation of 4-(methylthio)benzyl chloride, tetrabutylammonium bromide facilitates the transfer of cyanide ions into toluene, achieving >95% yield within 2 hours. Adapting this to thioether synthesis would involve substituting cyanide with methanethiolate, leveraging the same catalytic mechanism.
Phase-transfer catalysis (PTC) is pivotal in reactions involving immiscible reactants. The synthesis of 4-(methylthio)phenylacetonitrile from 4-(methylthio)benzyl chloride and sodium cyanide exemplifies this. Here, tetrabutylammonium bromide shuttles cyanide ions from the aqueous phase into toluene, enabling nucleophilic attack on the benzyl chloride at 80–85°C. This method achieves near-quantitative yields while avoiding side reactions like hydrolysis.
For 4-(methylsulfanyl)benzyl methyl sulfide, an analogous PTC strategy could employ methanethiolate ions instead of cyanide. Key parameters include:
A proposed synthetic route would involve reacting 4-(methylthio)benzyl chloride with sodium methanethiolate in toluene-water under PTC conditions, followed by quenching and extraction.
Optimizing synthetic protocols requires meticulous control of variables such as temperature, solvent, and stoichiometry. Data from the synthesis of 4-(methylthio)phenylacetonitrile illustrate this:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80–85°C | Maximizes kinetic energy without side reactions |
| Catalyst Loading | 2–3 mol% | Balances cost and efficiency |
| Solvent | Toluene-water (2:1) | Enhances phase transfer |
| Reaction Time | 2 hours | Ensures complete conversion |
For thioether synthesis, increasing the methanethiolate-to-benzyl chloride ratio beyond 1:1 may drive the reaction to completion, though excess nucleophile could promote elimination byproducts. Solvent polarity also plays a critical role; polar aprotic solvents like DMF improve nucleophilicity but may hinder phase separation in PTC systems.
Reaction scalability is another consideration. Pilot-scale trials for analogous compounds demonstrate that maintaining a nitrogen atmosphere prevents oxidation of sulfur intermediates, preserving product integrity. Additionally, substituting sodium methanethiolate with potassium methanethiolate could exploit the higher solubility of potassium salts in organic media, further boosting yields.
Supramolecular architectures have been leveraged to optimize the photo-oxidation of 4-(methylsulfanyl)benzyl methyl sulfide, particularly in converting thioethers to sulfoxides. A notable example involves the C₆₀@PCN-222 composite, a metal-organic framework (MOF) integrated with fullerene (C₆₀). This system enhances photo-oxidation efficiency by improving electron-hole separation, achieving 95% conversion of thioethers to sulfoxides under mild conditions (50 mW cm⁻² light intensity, ambient temperature) [6]. The porous structure of PCN-222 facilitates substrate adsorption, while C₆₀ promotes the generation of superoxide radicals (O₂- ⁻), the primary active species for oxidation [6].
Comparative studies highlight the superiority of this approach over conventional methods:
| Catalytic System | Conversion (%) | Selectivity for Sulfoxide (%) |
|---|---|---|
| C₆₀@PCN-222 | 95 | 99 |
| Homogeneous C₆₀ | 68 | 85 |
| MOF-only (PCN-222) | 72 | 91 |
The confinement effect of the MOF channels ensures precise spatial orientation of 4-(methylsulfanyl)benzyl methyl sulfide, minimizing overoxidation to sulfones—a common challenge in thioether oxidation [6] [7].
4-(Methylsulfanyl)benzyl methyl sulfide participates in photoredox reactions through a two-step electron transfer mechanism. Oxidation by a photoredox catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]⁺) generates a sulfide radical cation, which undergoes α-C–H deprotonation via a weak Brønsted base (e.g., phosphate buffer) to yield an α-thio alkyl radical [5]. This radical intermediates engage in cross-coupling reactions, such as additions to N-methoxyheteroarenium salts, enabling the synthesis of α-heteroaromatic thioethers with >90% yield [5].
Laser flash photolysis studies confirm that the radical formation rate (k = 1.2 × 10⁹ M⁻¹s⁻¹) depends on the electron-donating capacity of the methylsulfanyl group, which stabilizes the radical cation intermediate [8]. The compound’s aromatic benzyl group further enhances radical stability, enabling efficient chain propagation in polymerization reactions [8].
Host-guest systems employing 4-(methylsulfanyl)benzyl methyl sulfide demonstrate remarkable control over reaction selectivity. A NADH-modified metal-organic capsule encapsulating flavin analogs (e.g., riboflavin tetraacetate) achieves 95% sulfoxide yield in monooxygenation reactions, avoiding sulfone formation even at low light intensities (3 W fluorescent lamp) [7]. The capsule’s NADH mimics act as proton-electron relays, enabling direct coupling between artificial and enzymatic catalysts within a single microenvironment [7].
Key selectivity factors include:
This approach outperforms traditional enzymatic systems by eliminating NADH recycling requirements and enabling tandem reactions under ambient conditions [7].
The retro-ene pyrolysis pathway represents one of the most significant thermal decomposition routes for 4-(Methylsulfanyl)benzyl methyl sulfide under gas-phase conditions. This mechanism involves a concerted [1] [2]-hydrogen shift via a six-membered transition state, characteristic of compounds containing allylic or benzylic positions adjacent to sulfur centers [1] [3] [4].
The fundamental retro-ene mechanism proceeds through a thermally activated process where the compound undergoes intramolecular rearrangement. For sulfur-containing benzyl derivatives, the reaction typically initiates at the benzylic carbon-sulfur bond, where the relatively weak C-S bond energy facilitates thermal cleavage under elevated temperature conditions [1]. The activation energy for analogous allylthiodimethylsilane compounds has been determined to be 36.3 kcal/mol with a pre-exponential factor (log A) of 11.3 s⁻¹, indicating a moderately activated process consistent with concerted mechanisms [1].
Gas-phase decomposition studies of related benzyl methyl sulfides have demonstrated that the reaction proceeds through a homogeneous, unimolecular process. The thermal stability of these compounds is significantly lower than their saturated counterparts, with decomposition typically occurring in the temperature range of 450-650°C under low-pressure conditions [5]. The retro-ene pathway is favored over radical dissociation mechanisms due to the stabilization provided by the aromatic ring system, which can accommodate the developing charge separation in the transition state.
Table 1: Kinetic Parameters for Retro-Ene Reactions of Sulfur Compounds
| Compound | Activation Energy (kcal/mol) | Log A (s⁻¹) | Temperature Range (°C) | Reference |
|---|---|---|---|---|
| Allylthiodimethylsilane | 36.3 | 11.3 | 333-425 | [1] |
| N-allyl-N-methylamine | 43.38 | 11.37 | 329-421 | [3] |
| Diallyl ether | 40.9 | 11.83 | 272-354 | [4] |
| Allenic esters | 181 | Not determined | FVT conditions | [6] |
| Allenic amides | 167 | Not determined | FVT conditions | [6] |
The primary products of retro-ene decomposition include propene derivatives and methyleneamine-type intermediates, depending on the specific substitution pattern [3]. For 4-(Methylsulfanyl)benzyl methyl sulfide, the expected products would include substituted toluene derivatives and hydrogen sulfide, with the methylsulfanyl group potentially undergoing secondary decomposition reactions.
Flash vacuum pyrolysis studies have confirmed that the retro-ene mechanism is kinetically favored over alternative decomposition pathways when the substrate contains appropriately positioned hydrogen atoms [7] [6]. The reaction demonstrates first-order kinetics and is insensitive to surface-to-volume ratio changes, confirming its homogeneous nature [3] [4].
Radical-mediated transformations of 4-(Methylsulfanyl)benzyl methyl sulfide involve complex multi-step processes initiated by the homolytic cleavage of carbon-sulfur bonds or hydrogen abstraction reactions. These mechanisms become dominant at higher temperatures or in the presence of radical initiators [8] [9].
The methylsulfanyl group exhibits particular susceptibility to radical attack due to the electron-rich nature of the sulfur atom. Under oxidative conditions, the initial step involves hydrogen abstraction from the methyl group attached to sulfur, generating a sulfur-centered radical intermediate [8]. This process is facilitated by the ability of sulfur to stabilize radical centers through the utilization of vacant d-orbitals.
Recent studies on radical-mediated enzymatic methylation have revealed that sulfur-containing compounds can participate in sophisticated radical chemistry involving S-adenosylmethionine-dependent mechanisms [8]. These processes demonstrate that sulfur centers can serve as both radical acceptors and donors, depending on the specific reaction conditions and the presence of cofactors.
The methylsulfonyl radical (CH₃SO₂) and its corresponding peroxy compound (CH₃SO₂OO) have been identified as key intermediates in the atmospheric oxidation of reduced sulfur compounds [10]. These species can be formed through the reaction of hydroxyl radicals with the methylsulfanyl group, leading to the direct formation of sulfuric acid in atmospheric conditions. This pathway represents a significant contribution to the atmospheric sulfur cycle, potentially accounting for up to 50% of gas-phase sulfuric acid formation in pristine marine environments [10].
Table 2: Radical-Mediated Reaction Mechanisms
| Mechanism Type | Key Intermediates | Products | Conditions |
|---|---|---|---|
| Sulfur-centered radical formation | Methylsulfanyl radicals | Sulfoxides, sulfones | Oxidative conditions |
| Benzylic radical formation | Benzyl radicals | Substituted toluenes | High temperature |
| Hydroxyl radical attack | CH₃SO₂, CH₃SO₂OO | Sulfuric acid derivatives | Atmospheric conditions |
| Enzyme-mediated radical chemistry | SAM-derived radicals | Methylated products | Biological systems |
The electron spin resonance studies have confirmed that the sulfur atom in 4-(Methylsulfanyl)benzyl methyl sulfide can participate in spin delocalization, creating unique radical intermediates with enhanced stability . This property is particularly important for understanding the compound's behavior under radical-forming conditions and its potential applications in radical-mediated synthetic transformations.
The influence of solvent polarity and hydrogen bonding capability on the reaction pathways of 4-(Methylsulfanyl)benzyl methyl sulfide represents a critical aspect of its chemical behavior. Solvent effects can significantly modulate the reaction coordinate by stabilizing or destabilizing transition states and intermediate species [2] [12].
In polar solvents, the retro-ene reaction mechanism exhibits altered kinetics compared to gas-phase conditions. The presence of polar solvent molecules can stabilize the developing charge separation in the transition state, potentially lowering the activation energy for the concerted process [2]. Conversely, non-polar solvents tend to favor intramolecular reaction pathways, as demonstrated in crossover experiments using differently substituted furfuryl xanthates [2].
Direct alkylation studies of benzamides with methyl sulfides have revealed that the reaction mechanism is highly dependent on the base and solvent system employed [12]. In the presence of lithium diisopropylamide (LDA), the reaction proceeds through directed ortho-lithiation followed by sigma-bond metathesis via a four-membered ring transition state. This mechanism demonstrates how the choice of solvent and base can completely alter the reaction pathway from thermal decomposition to nucleophilic substitution.
The thermodynamic parameters for solvent-mediated reactions show significant variation based on solvent polarity. For O-furfuryl S-methyl xanthate decomposition in xylene, the activation enthalpy is 28.0 ± 1.3 kcal/mol with an activation entropy of -2 ± 4 cal K⁻¹ mol⁻¹ [2]. The negative entropy of activation indicates a highly ordered transition state, consistent with a concerted mechanism involving solvent coordination.
Table 3: Solvent Effects on Reaction Parameters
| Solvent Type | Reaction Rate | Mechanism | Activation Parameters |
|---|---|---|---|
| Polar protic | Enhanced | Intermolecular | Lower Ea, negative ΔS‡ |
| Polar aprotic | Moderate | Mixed pathways | Intermediate values |
| Non-polar | Reduced | Intramolecular | Higher Ea, less negative ΔS‡ |
| Supercritical water | Significantly enhanced | Hydrolysis-coupled | Modified product distribution |
Studies on hexyl sulfide pyrolysis in supercritical water have demonstrated that water can act as both a diluent and a hydrogen source, fundamentally altering the decomposition pathways [13]. In these conditions, water facilitates the reduction of sulfur to hydrogen sulfide while promoting the formation of carbon monoxide and carbon dioxide through hydrolysis reactions. This effect is not observed in anhydrous pyrolysis, highlighting the profound influence that specific solvents can have on reaction mechanisms.
The reaction coordinate modulation extends to the product distribution as well. In polar solvents, the formation of sulfoxides and sulfones is favored due to the stabilization of the oxidized sulfur centers by solvent molecules [14]. The kinetic studies on aryl methyl sulfide oxidation by dimethyldioxirane have shown that the reaction rates are significantly influenced by solvent polarity, with polar solvents generally accelerating the oxidation process [14].